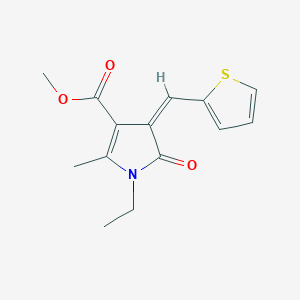
methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as METC, is a chemical compound that has shown promising results in scientific research. This compound belongs to the pyrrole family and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. This compound has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the proliferation of cancer cells, induces apoptosis in cancer cells, and inhibits the growth of bacteria. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potential as an anticancer and antimicrobial agent. This compound has shown promising results in inhibiting the growth of cancer cells and bacteria. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate research. One direction is to further investigate the mechanism of action of this compound. Another direction is to determine the toxicity of this compound and its potential side effects. Additionally, further studies are needed to determine the efficacy of this compound in vivo and its potential as a therapeutic agent for cancer and bacterial infections.
Synthesemethoden
Methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been synthesized through various methods, including a one-pot reaction, a multistep synthesis, and a microwave-assisted synthesis. The one-pot reaction involves the reaction of 2-thiophenecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in acetic acid. The multistep synthesis involves the reaction of 2-thiophenecarboxaldehyde with malonic acid in the presence of piperidine, followed by the reaction of the resulting product with ethyl chloroformate and ammonia. The microwave-assisted synthesis involves the reaction of 2-thiophenecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under microwave irradiation.
Wissenschaftliche Forschungsanwendungen
Methyl 1-ethyl-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has shown potential in scientific research as an anticancer, antitumor, and antimicrobial agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis in cancer cells. This compound has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Molekularformel |
C14H15NO3S |
|---|---|
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
methyl (4Z)-1-ethyl-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H15NO3S/c1-4-15-9(2)12(14(17)18-3)11(13(15)16)8-10-6-5-7-19-10/h5-8H,4H2,1-3H3/b11-8- |
InChI-Schlüssel |
LALGOQYPXGQUGX-FLIBITNWSA-N |
Isomerische SMILES |
CCN1C(=C(/C(=C/C2=CC=CS2)/C1=O)C(=O)OC)C |
SMILES |
CCN1C(=C(C(=CC2=CC=CS2)C1=O)C(=O)OC)C |
Kanonische SMILES |
CCN1C(=C(C(=CC2=CC=CS2)C1=O)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl (4Z)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298914.png)
![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298916.png)
![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298917.png)
![ethyl (4Z)-1-(4-chlorophenyl)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298919.png)
![methyl (4Z)-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298922.png)
![ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B298924.png)
![5-[(1-ethyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298925.png)
![5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298927.png)
![ethyl 2-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B298931.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298932.png)
![5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298933.png)